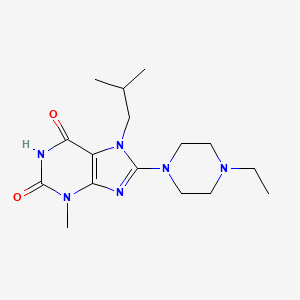
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly known as EPPD or Rolipram. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Psychotropic Activity
Research into derivatives of 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione has revealed compounds with significant psychotropic properties, particularly as ligands for serotonin (5-HT) receptors, which are implicated in antidepressant and anxiolytic effects. A study by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents showed potential anxiolytic and antidepressant activities, indicating the role of these compounds in modulating serotonin pathways Chłoń-Rzepa et al., 2013.
Analgesic and Anti-inflammatory Properties
The modification of 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione to include carboxylic, ester, or amide moieties has led to the discovery of compounds with notable analgesic and anti-inflammatory effects. Zygmunt et al. (2015) synthesized a series of these derivatives, demonstrating significant pain-relief properties in vivo, surpassing some reference drugs in effectiveness Zygmunt et al., 2015.
Propiedades
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-5-20-6-8-21(9-7-20)15-17-13-12(22(15)10-11(2)3)14(23)18-16(24)19(13)4/h11H,5-10H2,1-4H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEHUZFOIAHCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

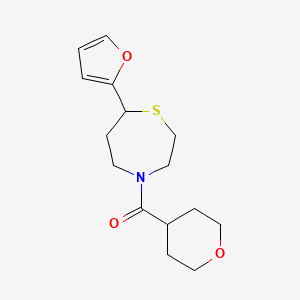
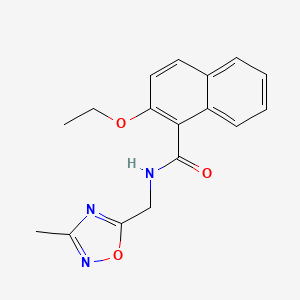
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)
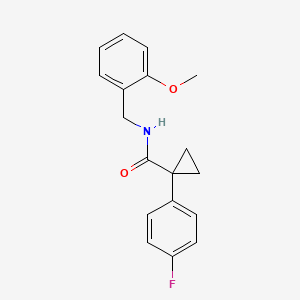

![Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2814254.png)
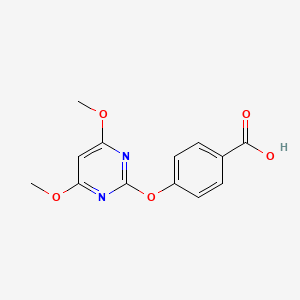
![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)
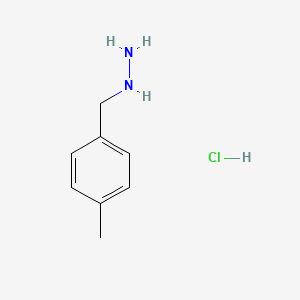
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2814262.png)

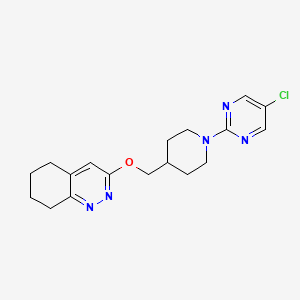
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814266.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814267.png)